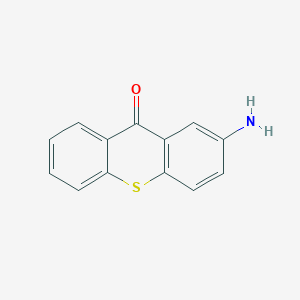

2-amino-9H-thioxanthen-9-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

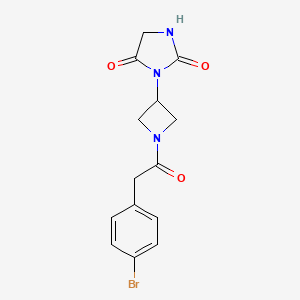

2-amino-9H-thioxanthen-9-one is a heterocyclic compound that belongs to the thioxanthone family Thioxanthones are known for their unique photophysical properties and are widely used in various fields, including photochemistry and medicinal chemistry

Wirkmechanismus

Target of Action

The primary target of 2-Amino-thioxanthen-9-one, also known as Hycanthone, is P-glycoprotein 1 . This protein plays a crucial role in the body as it is an energy-dependent efflux pump responsible for decreased drug accumulation in multidrug-resistant cells .

Mode of Action

It is known that this compound preferentially inhibitsDNA synthesis and mammalian topoisomerase type II . During these processes, thioxanthen-9-ones are believed to undergo reduction into thioxanthenes .

Biochemical Pathways

It is known that thioxanthen-9-ones, a family of compounds to which 2-amino-thioxanthen-9-one belongs, play a unique role in photochemistry . They have a high triplet energy and a relatively long triplet lifetime, and they can participate successfully in merger reactions with metal complexes .

Pharmacokinetics

It is known that hycanthone, a related compound, is orally available . More research is needed to fully understand the pharmacokinetics of 2-Amino-thioxanthen-9-one.

Result of Action

It is known that some members of the thioxanthen-9-one family of compounds, to which 2-amino-thioxanthen-9-one belongs, preferentially inhibit dna synthesis and mammalian topoisomerase type ii . This suggests that 2-Amino-thioxanthen-9-one may have similar effects.

Action Environment

It is known that thioxanthen-9-ones, a family of compounds to which 2-amino-thioxanthen-9-one belongs, play a unique role in photochemistry . This suggests that light exposure may influence the action of 2-Amino-thioxanthen-9-one.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Amino-thioxanthen-9-one are intriguing. It has been used as a photoinitiator, a compound that absorbs light and initiates a photopolymerization reaction . The compound shows high molar extinction coefficients and a broad absorption range in the visible region

Cellular Effects

While the specific cellular effects of 2-Amino-thioxanthen-9-one are not extensively studied, it’s known that thioxanthone derivatives can influence cellular processes. For instance, some thioxanthone derivatives have been shown to exhibit antifungal effects

Molecular Mechanism

The molecular mechanism of 2-Amino-thioxanthen-9-one is primarily related to its role as a photoinitiator. It absorbs light and initiates a photopolymerization reaction This involves the conversion of light energy into chemical energy, leading to changes at the molecular level

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Amino-thioxanthen-9-one has been shown to initiate polymerization of certain compounds under xenon light exposure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9H-thioxanthen-9-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzaldehyde and thiosalicylic acid.

Cyclization Reaction: The key step involves the cyclization of these starting materials to form the thioxanthone core. This can be achieved through various methods, including nucleophilic aromatic substitution and condensation reactions.

Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other suitable reducing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-amino-9H-thioxanthen-9-one has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in polymerization reactions and as a catalyst in various organic transformations.

Biology: The compound’s photophysical properties make it useful in biological imaging and as a probe in fluorescence studies.

Medicine: Thioxanthone derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thioxanthone: The parent compound without the amino group.

2-benzyl(methyl)amino-9H-thioxanthen-9-one: A derivative with a benzyl(methyl)amino group.

2-allyl(methyl)amino-9H-thioxanthen-9-one: A derivative with an allyl(methyl)amino group.

Uniqueness

2-amino-9H-thioxanthen-9-one is unique due to the presence of the amino group at the 2-position, which enhances its reactivity and potential applications in various fields. The amino group allows for further functionalization and derivatization, making it a versatile compound for research and industrial applications.

Eigenschaften

IUPAC Name |

2-aminothioxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQHDJCDUTWHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2998130.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2998131.png)

![6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2998134.png)

![N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2998135.png)

![methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2998137.png)

![6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2998141.png)

![7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2998145.png)

![N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2998147.png)

![1-(morpholine-4-sulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2998148.png)

![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)